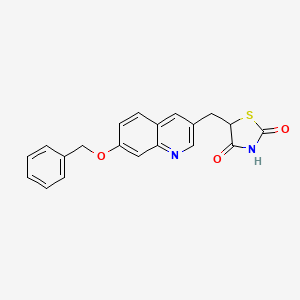

2,4-Thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-

Description

NC-2100 is a chemical compound known for its role as a peroxisome proliferator-activated receptor-gamma activator.

Properties

CAS No. |

179068-64-5 |

|---|---|

Molecular Formula |

C20H16N2O3S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

5-[(7-phenylmethoxyquinolin-3-yl)methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C20H16N2O3S/c23-19-18(26-20(24)22-19)9-14-8-15-6-7-16(10-17(15)21-11-14)25-12-13-4-2-1-3-5-13/h1-8,10-11,18H,9,12H2,(H,22,23,24) |

InChI Key |

AZKFGOQRYCSQPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)CC4C(=O)NC(=O)S4 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)CC4C(=O)NC(=O)S4 |

Synonyms |

NC 2100 NC-2100 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The aldehyde 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)carbaldehyde undergoes condensation with 2,4-thiazolidinedione in the presence of acidic ionic liquids such as 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) . The ionic liquid acts as a dual catalyst and desiccant, adsorbing water generated during the reaction and driving equilibrium toward product formation.

Key parameters include:

-

Temperature : 70°C

-

Reaction Time : 50–90 minutes

-

Catalyst Loading : 10 mol% [bnmim]H₂PO₄

A comparative study of ionic liquids (Table 1) revealed that [bnmim]H₂PO₄ outperforms analogues like [bmim]H₂PO₄ due to enhanced hydrophobicity and acid strength, which stabilize the transition state.

Table 1. Screening of Ionic Liquids for Knoevenagel Condensation

| Ionic Liquid | Time (min) | Yield (%) |

|---|---|---|

| [hdmim]H₂PO₄ | 60 | 88 |

| [bmim]H₂PO₄ | 60 | 91 |

| [bnmim]H₂PO₄ | 50 | 92 |

Substrate Scope and Limitations

The methodology is compatible with electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., methoxy, hydroxyl) substituents on the aldehyde. However, steric hindrance from bulky groups (e.g., 2,4-dichlorophenyl) marginally reduces yields (85–88%). For the target compound, the phenylmethoxy group at the 7-position of quinoline introduces moderate steric effects, necessitating precise temperature control to avoid side reactions.

Multi-Step Synthesis via Quinoline Intermediate

A second approach involves constructing the quinolinylmethyl moiety before coupling it to the thiazolidinedione core. This method, adapted from sulfonamide-functionalized thiazolidinedione syntheses, proceeds through four stages:

Synthesis of 7-(Phenylmethoxy)-3-Quinolinylmethanol

-

Etherification : 7-Hydroxyquinoline reacts with benzyl bromide in the presence of K₂CO₃/DMF to yield 7-(phenylmethoxy)quinoline.

-

Formylation : Vilsmeier-Haack formylation introduces a hydroxymethyl group at the 3-position, producing 3-(hydroxymethyl)-7-(phenylmethoxy)quinoline.

-

Oxidation : The hydroxymethyl group is oxidized to a carbonyl using MnO₂ or PCC, yielding 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)carbaldehyde .

Condensation with 2,4-Thiazolidinedione

The aldehyde intermediate undergoes Knoevenagel condensation with 2,4-thiazolidinedione under two distinct conditions:

-

Base-Catalyzed : Piperidine in ethanol at 90°C for 6 hours (Yield: 88%).

-

Ionic Liquid-Mediated : [bnmim]H₂PO₄ at 70°C for 50 minutes (Yield: 92%).

Table 2. Comparative Analysis of Condensation Methods

| Condition | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Ethanol, Piperidine | Base | 6 h | 88 |

| Solvent-Free | [bnmim]H₂PO₄ | 50 min | 92 |

The ionic liquid method offers advantages in reaction time and environmental impact, as the catalyst is recyclable for up to four cycles without yield loss.

Challenges and Optimization Strategies

Chemical Reactions Analysis

NC-2100 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of thiazolidinediones are significant in the management of diabetes mellitus. NC-2100 has been explored for its potential to mitigate hyperglycemia and improve metabolic profiles in diabetic models. Studies have highlighted its efficacy in reducing blood glucose levels and enhancing insulin sensitivity .

Cardiovascular Health

Thiazolidinediones are known to influence cardiovascular health positively by improving lipid profiles and reducing inflammation. NC-2100's action on PPAR-γ may lead to beneficial effects on cardiovascular risk factors associated with diabetes, such as dyslipidemia and hypertension .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects through PPAR-γ activation. This mechanism can be advantageous in treating conditions characterized by chronic inflammation, such as obesity-related disorders .

Case Studies

Synthesis and Derivative Development

Recent advancements have focused on synthesizing various derivatives of thiazolidinediones to enhance their pharmacological profiles while minimizing side effects like weight gain and edema associated with traditional thiazolidinediones like pioglitazone and rosiglitazone . The synthetic strategies involve modifying the thiazolidine scaffold to optimize biological activity.

Mechanism of Action

NC-2100 exerts its effects by activating peroxisome proliferator-activated receptor-gamma. This activation leads to the transcription of target genes involved in glucose and lipid metabolism. The compound has been shown to reduce insulin resistance by increasing peripheral uptake of glucose. Additionally, NC-2100 induces the expression of uncoupling proteins in white adipose tissue, which may contribute to its antidiabetic effects .

Comparison with Similar Compounds

NC-2100 is similar to other thiazolidinediones, such as troglitazone, pioglitazone, and BRL-49653. NC-2100 is unique in that it is a weak peroxisome proliferator-activated receptor-gamma activator, requiring higher concentrations for maximal activation compared to other thiazolidinediones. Despite this, NC-2100 efficiently lowers plasma glucose levels and induces uncoupling proteins in white adipose tissue, which may contribute to its reduced side effects, such as weight gain, compared to other thiazolidinediones .

Similar compounds include:

- Troglitazone

- Pioglitazone

- BRL-49653

These compounds share structural similarities and mechanisms of action but differ in their potency and side effect profiles .

Biological Activity

2,4-Thiazolidinedione derivatives, including 2,4-thiazolidinedione, 5-((7-(phenylmethoxy)-3-quinolinyl)methyl)-, have gained attention in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential in treating metabolic disorders, especially diabetes, and exhibits various mechanisms of action that contribute to its therapeutic effects.

Structure and Synthesis

The compound features a thiazolidine core structure, which is pivotal for its biological activity. The synthesis typically involves the reaction of thiazolidine-2,4-dione with specific aryl or quinoline derivatives under controlled conditions. Recent advancements have included solvent-free reactions that enhance yield and reduce environmental impact .

The primary mechanism through which this compound exerts its effects is via activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in glucose metabolism and lipid homeostasis. Activation of PPAR-γ leads to improved insulin sensitivity and modulation of inflammatory responses .

Antidiabetic Effects

Several studies have demonstrated the antidiabetic potential of this compound. For instance:

- Aldose Reductase Inhibition : The compound has shown significant inhibition of aldose reductase, an enzyme implicated in diabetic complications. The Ki value reported was 0.445 μM, indicating potent activity .

- In Vivo Studies : In animal models, derivatives exhibited substantial reductions in blood glucose levels compared to standard treatments like pioglitazone .

Cytotoxicity and Safety

Cytotoxicity assessments using the MTT assay revealed low toxicity profiles for the synthesized derivatives. For example, one derivative showed an IC50 value of 8.9 μM against L929 mouse fibroblast cells, indicating a favorable safety margin for further development .

Other Biological Activities

Research has also highlighted other potential benefits:

- Antimicrobial Activity : Some derivatives have exhibited notable antimicrobial properties, making them candidates for further exploration in infectious disease management .

- Antioxidant Properties : The thiazolidinedione scaffold has been associated with antioxidant effects, contributing to cellular protection against oxidative stress .

Case Studies

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiazolidinediones. Modifications at specific positions on the thiazolidine ring can enhance potency and selectivity towards PPAR-γ while minimizing side effects such as weight gain and edema commonly associated with traditional TZDs like rosiglitazone and pioglitazone .

Q & A

Q. Q1. What synthetic strategies are commonly employed for synthesizing 2,4-thiazolidinedione derivatives, and how can they be adapted for the target compound?

The synthesis of 2,4-thiazolidinedione derivatives typically involves four main routes: thiourea , thiocyanate , carbonyl sulfur , and rhodanine methods . For the target compound, which includes a quinoline moiety, a hybrid approach is recommended. First, construct the thiazolidinedione core via the thiourea method (condensation of thiourea with chloroacetic acid under acidic conditions). Next, introduce the 7-(phenylmethoxy)-3-quinolinylmethyl substituent via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., as in ) can enhance reaction efficiency and yield, particularly for the quinoline component .

Q. Q2. What spectroscopic techniques are critical for characterizing the target compound, and how should data interpretation be approached?

Key techniques include:

- 1H/13C NMR : To confirm the thiazolidinedione core (e.g., characteristic peaks at δ 3.5–4.5 ppm for methylene protons adjacent to the carbonyl group) and the quinoline substituent (aromatic protons at δ 7.0–8.5 ppm) .

- IR spectroscopy : To verify the presence of C=O (1680–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, especially for the phenylmethoxyquinoline moiety .

Cross-validate data with computational tools (e.g., NMR prediction software) to resolve ambiguities in overlapping signals .

Q. Q3. What preliminary biological activities have been reported for structurally similar 2,4-thiazolidinedione derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), likely due to nitrogen-rich heterocycles disrupting microbial membranes .

- Antioxidant potential : Demonstrated via DPPH radical scavenging assays, with IC₅₀ values <50 µg/mL for derivatives containing electron-donating groups (e.g., methoxy) .

- Antidiabetic effects : Via peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism, though hepatotoxicity risks require careful structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve the yield of the quinoline-thiazolidinedione hybrid?

- Microwave irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity for the quinoline substitution step .

- Catalytic systems : Use Pd/C or CuI for Suzuki-Miyaura coupling to attach the phenylmethoxyquinoline group, with yields >75% under inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like NaHCO₃ mitigate side reactions .

Q. Q5. How can quantum chemical calculations elucidate the electronic and steric factors influencing the compound’s bioactivity?

- DFT studies : Calculate HOMO-LUMO gaps to predict reactivity; lower gaps (<4 eV) correlate with enhanced antimicrobial activity .

- Molecular docking : Map interactions between the quinoline moiety and PPAR-γ or microbial enzyme active sites (e.g., penicillin-binding proteins) to guide SAR .

- ADMET prediction : Use tools like SwissADME to assess bioavailability and toxicity risks, focusing on metabolic stability of the phenylmethoxy group .

Q. Q6. How should contradictory data on biological activity across studies be analyzed?

- Dose-response variability : Compare IC₅₀/EC₅₀ values across studies; discrepancies may arise from differences in assay protocols (e.g., microbial strain susceptibility) .

- Structural modifications : Evaluate substituent effects (e.g., electron-withdrawing groups on the quinoline ring reduce antioxidant activity but enhance antimicrobial potency) .

- Statistical rigor : Apply meta-analysis tools to aggregate data from multiple studies, controlling for variables like solvent choice (DMSO vs. ethanol) and incubation time .

Methodological Notes

- Synthetic protocols : Prioritize microwave methods for scalability and reproducibility .

- Biological assays : Include positive controls (e.g., ascorbic acid for antioxidant assays, ciprofloxacin for antimicrobial tests) to benchmark activity .

- Data validation : Use orthogonal analytical techniques (e.g., HPLC purity checks alongside NMR) to ensure compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.